Flucloronide

Description

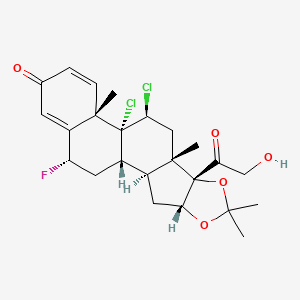

Fluclorolone acetonide (INN) or flucloronide (USAN) is a topical corticosteroid. It is marketed under the brand names Cutanit and Topicon.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

synthetic glucocorticoid with anti-inflammatory properties; minor descriptor (75-83); on-line & Index Medicus search PREGNADIENETROLS (75-83); RN given refers to (6alpha,11beta,16alpha)-isomer; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29Cl2FO5/c1-20(2)31-19-9-13-14-8-16(27)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-28/h5-7,13-14,16-17,19,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNWEGFJCGYWQT-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043281 | |

| Record name | Flucloronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3693-39-8 | |

| Record name | Flucloronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3693-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucloronide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluclorolone acetonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flucloronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluclorolone acetonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCLORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG258KTA37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Fluocinolone Acetonide from Triamcinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for the conversion of triamcinolone to the more potent corticosteroid, fluocinolone acetonide. The core of this process involves the introduction of a second fluorine atom at the 6α-position of the steroid nucleus, a key structural modification that significantly enhances its anti-inflammatory activity. While multiple synthetic strategies have been patented, this document focuses on a logical, multi-step pathway derived from publicly available chemical literature, including patent disclosures.

The synthesis commences with a derivative of triamcinolone and proceeds through a series of key chemical transformations, including enol ester formation, electrophilic fluorination, hydrolysis, and acetonide protection, culminating in the formation of fluocinolone acetonide.

Overall Synthesis Pathway

A feasible synthetic route from a triamcinolone-derived starting material to fluocinolone acetonide can be conceptualized in five principal stages. This pathway begins with what is referred in patent literature as a "triamcinolone hydrolyzate," which is subsequently modified.

Caption: Overall 5-step synthesis pathway to Fluocinolone Acetonide.

Experimental Protocols and Data

The following sections provide detailed methodologies for each key transformation in the synthesis of fluocinolone acetonide. The quantitative data, where available in the public domain, is summarized in the subsequent table.

Stage 1: Enol Ester Reaction

The synthesis initiates with the formation of an enol ester from a triamcinolone-derived starting material, referred to as "triamcinolone hydrolyzate."[1] This reaction protects the 3-keto-1,4-diene system and activates the C6 position for subsequent fluorination.

-

Methodology: Triamcinolone hydrolyzate is reacted with isopropenyl acetate in the presence of an acidic catalyst to yield Intermediate I.[1]

Stage 2: 6α-Fluorination

This is a critical step where the second fluorine atom is introduced stereoselectively at the 6α-position. Modern electrophilic fluorinating agents are employed for this transformation.

-

Methodology: Intermediate I is subjected to fluorination at the 6-position using an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to produce Intermediate II.[1]

Stage 3: Hydrolysis

Following fluorination, the enol ester and any other protecting groups are removed to regenerate the essential hydroxyl groups.

-

Methodology: Intermediate II undergoes hydrolysis under alkaline conditions to yield Intermediate III.[1]

Stage 4: Acetonide Formation

The 16α and 17α-hydroxyl groups are protected as a cyclic ketal (acetonide). This functional group is characteristic of both triamcinolone acetonide and fluocinolone acetonide.

-

Methodology: Intermediate III is reacted with acetone under strongly acidic conditions to form Intermediate IV.[1] A general procedure for acetonide formation involves dissolving the diol in hot acetone with a catalytic amount of a strong acid, such as hydrochloric acid.

Stage 5: 9α-Fluorination

The final step involves the introduction of the fluorine atom at the 9α-position, a common feature in many potent corticosteroids.

-

Methodology: Intermediate IV is treated with a hydrofluoric acid solution to yield the final product, fluocinolone acetonide. For example, a related fluorination can be achieved by reacting the substrate in a pre-prepared solution of hydrofluoric acid in a solvent like DMF at low temperatures (e.g., -25°C to -35°C). The reaction is monitored until completion, after which the product is precipitated by dilution with water.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of fluocinolone acetonide and related transformations. It is important to note that detailed, step-by-step yields for the direct conversion of triamcinolone are not fully available in the public domain, and the data below is compiled from various patented processes for similar steroid modifications.

| Step | Reactants | Reagents and Conditions | Product | Yield | Purity | Reference |

| 9α-Fluorination | Epoxy precursor | 45% HF/DMF, -25°C, 6 hours | Triamcinolone Acetonide | 91.5% | N/A | |

| 9α-Fluorination | Epoxy precursor | 50% HF/DMF, -15°C, 5 hours | Triamcinolone Acetonide | 93.5% | N/A | |

| 9α-Fluorination | Epoxy precursor | 55% HF/DMF, -30°C, 4 hours | Triamcinolone Acetonide | 92.3% | N/A |

N/A: Not Available in the cited source.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the 9α-fluorination.

Caption: General experimental workflow for a fluorination step.

References

A Technical Guide to the Chemical Structure and Stereochemistry of Fluocinonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinonide is a potent synthetic glucocorticoid corticosteroid utilized topically for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is intrinsically linked to its precise chemical structure and stereochemistry. This technical guide provides an in-depth analysis of fluocinonide's molecular architecture, including its stereochemical configuration, and explores the key experimental methodologies used for its characterization. Furthermore, it elucidates the signaling pathway through which fluocinonide exerts its pharmacological effects.

Chemical Structure and Properties

Fluocinonide is a fluorinated corticosteroid, specifically the 21-acetate ester of fluocinolone acetonide.[2] Its chemical formula is C26H32F2O7.[3] The molecule possesses a complex polycyclic structure derived from a pregnane steroid backbone.

Key Structural Features:

-

Pregnane Core: A seventeen-carbon tetracyclic hydrocarbon skeleton characteristic of steroids.

-

Fluorination: The presence of fluorine atoms at the 6α and 9α positions significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule.[4]

-

Acetonide Group: A cyclic 16α, 17α-acetal with acetone, which increases its lipophilicity and potency.

-

Acetate Ester: An acetate group at the C21 position.

The International Union of Pure and Applied Chemistry (IUPAC) name for fluocinonide is [2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate.

Physicochemical Properties

A summary of the key quantitative data for fluocinonide is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C26H32F2O7 | |

| Molecular Weight | 494.52 g/mol | |

| Melting Point | 309 °C | |

| Solubility | DMSO: ≥19 mg/mL | |

| Optical Activity | [α]/D +75° to +90° (c=1 in dichloromethane) |

Stereochemistry

The biological activity of fluocinonide is critically dependent on its specific stereochemistry. The steroid nucleus contains multiple chiral centers, leading to a large number of possible stereoisomers. The therapeutically active form of fluocinonide has a precisely defined three-dimensional arrangement of its atoms.

The stereochemical configuration is designated in its IUPAC name and is crucial for its high-affinity binding to the glucocorticoid receptor. Any alteration in the stereochemistry at these chiral centers can significantly reduce or abolish its pharmacological activity. The specific stereoisomer is a result of a controlled multi-step synthesis process.

Below is a 2D chemical structure diagram of fluocinonide, generated using the DOT language, illustrating the connectivity of atoms.

Caption: 2D representation of the chemical structure of fluocinonide.

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of fluocinonide have been established through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in determining the connectivity and stereochemistry of the fluocinonide molecule. A complete analysis of the proton and carbon-13 NMR spectra of fluocinonide has been reported.

Methodology:

-

Sample Preparation: A solution of fluocinonide is prepared in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: The 300 MHz proton spectrum is analyzed to determine the chemical shifts and coupling constants of the hydrogen atoms. Two-dimensional homonuclear chemical shift correlation (COSY) techniques are employed to establish proton-proton connectivities. Nuclear Overhauser Effect (NOE) difference spectra are used to determine the spatial proximity of protons, which is crucial for assigning stereochemistry.

-

¹³C NMR: The carbon-13 spectrum is assigned based on the proton spectrum using a two-dimensional heteronuclear chemical shift correlation (HETCOR) experiment. This experiment correlates each carbon atom with its directly attached proton(s).

-

Fluorine-Proton Coupling: Long-range fluorine-proton couplings can be confirmed using a fully coupled heteronuclear COSY-type experiment.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers.

Methodology:

-

Crystallization: A single crystal of fluocinonide of suitable quality is grown from a supersaturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, consisting of a set of reflections at specific angles and intensities, is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule within the crystal lattice. From this map, the positions of all atoms are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

The following diagram illustrates a generalized experimental workflow for the structural characterization of a pharmaceutical compound like fluocinonide.

Caption: A generalized experimental workflow for the synthesis and structural characterization of fluocinonide.

Mechanism of Action and Signaling Pathway

Fluocinonide exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects as a glucocorticoid receptor agonist.

Signaling Pathway:

-

Receptor Binding: Fluocinonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).

-

Translocation: The binding of fluocinonide to the GR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and the formation of a receptor-ligand complex. This complex then translocates into the cell nucleus.

-

Gene Transcription Modulation: In the nucleus, the fluocinonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Anti-inflammatory Effects: The DNA-bound receptor interacts with transcription factors to either increase or decrease the expression of specific genes. A key anti-inflammatory action involves the increased synthesis of annexin-1 (lipocortin-1). Annexin-1 inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. By inhibiting phospholipase A2, fluocinonide blocks the downstream production of potent inflammatory mediators such as prostaglandins and leukotrienes.

The signaling pathway of fluocinonide is depicted in the following diagram.

Caption: The anti-inflammatory signaling pathway of fluocinonide.

Conclusion

The potent anti-inflammatory activity of fluocinonide is a direct consequence of its intricate chemical structure and well-defined stereochemistry. The fluorination and the presence of the acetonide and acetate groups are key modifications to the steroid backbone that enhance its therapeutic efficacy. The elucidation of its three-dimensional structure through advanced analytical techniques such as NMR spectroscopy and X-ray crystallography has been fundamental to understanding its interaction with the glucocorticoid receptor. A thorough comprehension of its mechanism of action at the molecular level, particularly the inhibition of the phospholipase A2 pathway, is essential for the rational design of new and improved anti-inflammatory agents. This guide provides a comprehensive overview for researchers and professionals in the field of drug development, summarizing the core chemical and biological principles underlying the function of fluocinonide.

References

In-Depth Technical Guide: The Mechanism of Action of Fluocinolone Acetonide on Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinolone acetonide, a synthetic fluorinated corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of fluocinolone acetonide, from its binding to the cytosolic GR to the subsequent genomic and non-genomic effects that culminate in the modulation of inflammatory responses. This document details the signaling pathways, presents quantitative data on receptor binding and potency, and provides established experimental protocols for the study of these interactions, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

Fluocinolone acetonide is a widely used topical corticosteroid for the treatment of various inflammatory skin conditions.[1][2][3][4][5] Its therapeutic efficacy is intrinsically linked to its function as a potent agonist of the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors. Understanding the precise mechanism of action of fluocinolone acetonide at the molecular level is paramount for optimizing its clinical use and for the development of novel glucocorticoid-based therapies with improved therapeutic indices.

The Glucocorticoid Receptor Signaling Pathway

The canonical mechanism of action of fluocinolone acetonide involves a series of well-defined steps that ultimately alter the transcription of target genes.

2.1. Ligand Binding and Receptor Activation

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex, which includes heat shock proteins (HSPs) such as Hsp90 and Hsp70. Fluocinolone acetonide, being a lipophilic molecule, readily diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated chaperone proteins.

2.2. Nuclear Translocation

The dissociation of the chaperone complex exposes a nuclear localization signal (NLS) on the GR. This allows the fluocinolone acetonide-GR complex to translocate from the cytoplasm into the nucleus through the nuclear pore complex.

2.3. Modulation of Gene Expression

Once inside the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction can lead to either the activation (transactivation) or repression (transrepression) of gene transcription.

-

Transactivation: The GR homodimer binds to GREs, leading to the recruitment of coactivator proteins and the basal transcription machinery, thereby upregulating the transcription of anti-inflammatory genes. A key example is the induction of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the inflammatory cascade responsible for the production of arachidonic acid and its downstream inflammatory mediators, prostaglandins and leukotrienes.

-

Transrepression: The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to repress the expression of pro-inflammatory genes. This is primarily achieved through the interaction of the GR with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). The GR can physically interact with these transcription factors, preventing their binding to their respective DNA response elements and thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.

Quantitative Data

The potency and efficacy of fluocinolone acetonide are determined by its binding affinity for the GR and its ability to modulate gene expression.

Table 1: Glucocorticoid Receptor Binding Affinity and Transcriptional Activity of Fluocinolone Acetonide

| Parameter | Value | Assay Method |

| IC50 | 2.0 nM | Radioligand Binding Assay |

| EC50 | 0.7 nM | Transcriptional Activity Assay (HeLa cells) |

Table 2: Comparative Potency of Topical Corticosteroids

| Corticosteroid | Potency Class |

| Clobetasol Propionate | Super-potent (Class I) |

| Halobetasol Propionate | Super-potent (Class I) |

| Fluocinonide | High-potent (Class II) |

| Betamethasone Dipropionate | High-potent (Class II) |

| Fluocinolone Acetonide (0.025%) | Medium-potent (Class IV/V) |

| Triamcinolone Acetonide | Medium-potent (Class IV/V) |

| Hydrocortisone | Low-potent (Class VII) |

Potency classes are based on the McKenzie-Stoughton vasoconstrictor assay and clinical efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of fluocinolone acetonide with the glucocorticoid receptor.

4.1. Glucocorticoid Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a test compound for the GR.

-

Principle: A fluorescently labeled glucocorticoid (tracer) binds to the GR, resulting in a high fluorescence polarization (FP) signal. An unlabeled competitor, such as fluocinolone acetonide, displaces the tracer, leading to a decrease in the FP signal. The IC50 value, the concentration of the competitor that displaces 50% of the tracer, can then be determined.

-

Materials:

-

Purified recombinant human GR

-

Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red)

-

Assay buffer (e.g., 10 mM potassium phosphate, 50 mM KCl, 2 mM EDTA, 10 mM sodium molybdate, pH 7.4)

-

Test compound (fluocinolone acetonide) and reference compound (e.g., dexamethasone)

-

384-well black microplate

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test and reference compounds in assay buffer.

-

Add the diluted compounds to the wells of the microplate.

-

Add the fluorescent tracer to all wells at a final concentration at or below its Kd for the GR.

-

Initiate the binding reaction by adding the GR to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Plot the FP values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

4.2. Glucocorticoid Receptor Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of GR from the cytoplasm to the nucleus upon ligand binding.

-

Principle: Cells are treated with the test compound, and the subcellular localization of the GR is determined using immunofluorescence microscopy.

-

Materials:

-

Cell line expressing GR (e.g., A549, HeLa)

-

Cell culture medium and supplements

-

Test compound (fluocinolone acetonide)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against GR

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound or vehicle control for a specified time (e.g., 1 hour).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 15 minutes.

-

Block non-specific antibody binding with 5% BSA for 30-60 minutes.

-

Incubate the cells with the primary anti-GR antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.

-

Visualize and capture images using a fluorescence microscope. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

4.3. Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if the GR binds to specific DNA sequences in the context of intact chromatin.

-

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (GR) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR to identify the bound DNA sequences.

-

Materials:

-

Cell line of interest

-

Formaldehyde (for cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody against GR

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

-

-

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitate the GR-DNA complexes using an anti-GR antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the GR-DNA complexes from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers designed to amplify regions of interest (e.g., GREs in the promoters of target genes).

-

4.4. Vasoconstrictor (McKenzie-Stoughton) Assay

This in vivo assay is used to assess the potency of topical corticosteroids.

-

Principle: The ability of a topical corticosteroid to cause vasoconstriction in the small blood vessels of the skin leads to a visible blanching (whitening) of the skin. The intensity of this blanching is proportional to the potency of the corticosteroid.

-

Materials:

-

Topical corticosteroid formulation to be tested

-

Healthy human volunteers

-

Occlusive dressing

-

Chromameter or a trained observer for visual scoring

-

-

Procedure:

-

Apply a small amount of the corticosteroid formulation to a designated area on the forearm of the volunteers.

-

Cover the application site with an occlusive dressing for a specified period (e.g., 6-16 hours).

-

Remove the dressing and any excess formulation.

-

At a predetermined time after removal (e.g., 2 hours), assess the degree of skin blanching. This can be done visually by a trained observer using a graded scale (e.g., 0-4) or more objectively using a chromameter to measure the change in skin color.

-

The potency of the formulation is determined by the intensity of the vasoconstrictor response.

-

Signaling Pathway and Experimental Workflow Diagrams

5.1. Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid Receptor Signaling Pathway of Fluocinolone Acetonide.

5.2. Experimental Workflow: GR Competitive Binding Assay

Caption: Workflow for a Glucocorticoid Receptor Competitive Binding Assay.

5.3. Experimental Workflow: GR Nuclear Translocation Assay

Caption: Workflow for a Glucocorticoid Receptor Nuclear Translocation Assay.

Conclusion

Fluocinolone acetonide's mechanism of action is a multifaceted process centered on its agonistic activity at the glucocorticoid receptor. Through a cascade of events including receptor binding, nuclear translocation, and the modulation of gene expression via transactivation and transrepression, fluocinolone acetonide effectively suppresses inflammatory and immune responses. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for further research into the pharmacology of fluocinolone acetonide and the development of next-generation glucocorticoid therapies. A thorough understanding of these mechanisms is essential for harnessing the full therapeutic potential of this important class of drugs while minimizing their adverse effects.

References

- 1. Atopic Dermatitis: Noninfected and Infected - Topical Steroids - Children's Mercy [childrensmercy.org]

- 2. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 3. goodrx.com [goodrx.com]

- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Topical Corticosteroids: Overview [emedicine.medscape.com]

Physicochemical Properties of Fluocinonide for Topical Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of fluocinonide, a high-potency synthetic corticosteroid, with a focus on their implications for the development of topical formulations. Understanding these fundamental characteristics is paramount for optimizing drug delivery, ensuring stability, and maximizing therapeutic efficacy.

Core Physicochemical Data

A thorough understanding of fluocinonide's physicochemical profile is the foundation for rational topical formulation design. These properties dictate the drug's behavior in various vehicles and its ability to permeate the skin barrier. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C26H32F2O7 | [1] |

| Molecular Weight | 494.5 g/mol | [1] |

| Melting Point | 309 °C | [1][2] |

| Log P (Octanol/Water) | 3.19 | [1] |

| pKa (Strongest Acidic) | 13.6 | |

| pKa (Strongest Basic) | -3.4 | |

| Aqueous Solubility | 4.74 mg/L | |

| Solubility in Organic Solvents | - Ethanol: ~30 mg/mL- DMSO: ~30 mg/mL- Dimethyl formamide (DMF): ~30 mg/mL | |

| Appearance | White or almost white microcrystalline powder |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical parameters is critical. The following sections detail the methodologies for key experimental procedures.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is crucial for predicting the extent of a drug's ionization at different physiological pH levels, which in turn affects its solubility and permeability.

Methodology:

-

Preparation of Solutions:

-

A standard solution of fluocinonide (e.g., 1 mM) is prepared in a suitable solvent system. Due to its low aqueous solubility, a co-solvent system may be necessary.

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.

-

A solution of a background electrolyte (e.g., 0.15 M KCl) is used to maintain constant ionic strength.

-

-

Titration Procedure:

-

The fluocinonide solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

The solution is purged with nitrogen to remove dissolved carbon dioxide.

-

The titrant (acid or base) is added incrementally to the fluocinonide solution.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point(s) are identified as the inflection points on the curve.

-

The pKa value is determined from the pH at the half-equivalence point. The data can also be analyzed using derivative plots (ΔpH/ΔV and Δ²pH/ΔV²) to more accurately pinpoint the equivalence point.

-

Determination of Partition Coefficient (Log P) by Shake-Flask Method

The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity, a key predictor of its ability to cross the lipid-rich stratum corneum.

Methodology:

-

Phase Preparation:

-

Equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.

-

-

Partitioning:

-

A known amount of fluocinonide is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are then combined in a flask and shaken vigorously to facilitate the partitioning of the drug between the two immiscible liquids until equilibrium is reached.

-

-

Phase Separation and Analysis:

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of fluocinonide in each phase is determined using a suitable analytical technique, such as UV/VIS spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.

-

Log P is the logarithm of this value.

-

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point is an indicator of a compound's purity and can be used to characterize its solid-state form.

Methodology:

-

Sample Preparation:

-

A small, accurately weighed amount of fluocinonide powder is placed in an aluminum DSC pan.

-

An empty pan is used as a reference.

-

-

DSC Analysis:

-

The sample and reference pans are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

-

Data Interpretation:

-

A thermogram is generated, plotting heat flow versus temperature.

-

An endothermic peak represents the melting of the sample.

-

The melting point is typically taken as the onset temperature or the peak temperature of the melting endotherm.

-

Characterization of Polymorphism by X-ray Powder Diffraction (XRPD)

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties. XRPD is a powerful technique for identifying and characterizing these forms.

Methodology:

-

Sample Preparation:

-

A small amount of the fluocinonide powder is gently packed into a sample holder.

-

-

XRPD Analysis:

-

The sample is irradiated with a monochromatic X-ray beam.

-

The X-rays are diffracted by the crystalline lattice of the sample at specific angles.

-

A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

A unique diffraction pattern is generated for each crystalline form, serving as a "fingerprint".

-

The positions and relative intensities of the diffraction peaks are used to identify the polymorphic form by comparison to reference patterns.

-

Signaling Pathway and Formulation Workflow

Visualizing the biological mechanism of action and the drug development process provides a clearer understanding of the context in which these physicochemical properties are relevant.

Glucocorticoid Receptor Signaling Pathway

Fluocinonide, as a corticosteroid, exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor.

Caption: Glucocorticoid receptor signaling pathway of fluocinonide.

Topical Formulation Development Workflow

The development of a topical formulation is a systematic process that begins with understanding the active pharmaceutical ingredient (API) and culminates in a stable and effective product.

References

Predicting the Biological Activity of Novel Fluocinolone Acetonide Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocinolone acetonide, a potent synthetic corticosteroid, serves as a cornerstone in the topical treatment of various inflammatory skin conditions. Its efficacy is intrinsically linked to its molecular structure, which facilitates high-affinity binding to the glucocorticoid receptor (GR), thereby modulating gene expression to reduce inflammation. This guide delves into the core principles of predicting the biological activity of novel fluocinolone acetonide analogs. By understanding the intricate structure-activity relationships (SAR), employing robust experimental protocols, and leveraging computational models, researchers can rationally design next-generation corticosteroids with enhanced therapeutic profiles. This document provides a comprehensive overview of the mechanism of action, detailed experimental methodologies for assessing biological activity, and a framework for utilizing quantitative structure-activity relationship (QSAR) models to forecast the potency of new chemical entities.

Introduction: The Enduring Relevance of Fluocinolone Acetonide

Fluocinolone acetonide is a fluorinated corticosteroid renowned for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its clinical utility in dermatology for treating conditions such as eczema, psoriasis, and dermatitis is well-established.[1] The therapeutic effects of fluocinolone acetonide are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[2][3] The binding of fluocinolone acetonide to the GR initiates a cascade of molecular events, ultimately leading to the suppression of the inflammatory response.

The core structure of fluocinolone acetonide, a pregnane steroid backbone, has been a fertile ground for medicinal chemists to explore structural modifications aimed at optimizing its therapeutic index—maximizing potency while minimizing local and systemic side effects. The fluorine atoms at the 6α and 9α positions are known to significantly enhance its glucocorticoid activity.[3] Predicting the biological activity of novel analogs is a critical step in the drug discovery process, enabling the prioritization of synthetic targets and accelerating the development of safer and more effective anti-inflammatory agents.

Mechanism of Action: A Molecular Perspective

The biological activity of fluocinolone acetonide and its analogs is initiated by their passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to the dissociation of a chaperone protein complex and the translocation of the activated ligand-receptor complex into the nucleus.

Once in the nucleus, the complex can influence gene transcription through two primary mechanisms:

-

Transactivation: The ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these factors from promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The following diagram illustrates the classical signaling pathway of fluocinolone acetonide.

Figure 1. Signaling pathway of fluocinolone acetonide.

Predicting Biological Activity: A Multi-pronged Approach

The prediction of the biological activity of novel fluocinolone acetonide analogs relies on a combination of understanding structure-activity relationships, conducting key in vitro and in vivo experiments, and utilizing computational modeling.

Structure-Activity Relationships (SAR)

Decades of research on corticosteroids have established several key structural features that govern their biological activity. These principles provide a foundational framework for designing novel analogs with desired potency and pharmacokinetic properties.

Table 1: Key Structure-Activity Relationships for Corticosteroids

| Structural Modification | Effect on Biological Activity | Rationale |

| 6α-Fluorination | Enhances glucocorticoid and anti-inflammatory activity. | The high electronegativity of the fluorine atom can alter the conformation of the A-ring, potentially increasing the binding affinity for the glucocorticoid receptor. |

| 9α-Fluorination | Significantly increases glucocorticoid and mineralocorticoid activity. | This modification enhances the intrinsic activity of the steroid nucleus. |

| 16α/β-Methylation or Hydroxylation | Reduces mineralocorticoid (salt-retaining) activity. | These substitutions can sterically hinder the interaction with the mineralocorticoid receptor, improving the selectivity for the glucocorticoid receptor. |

| 1,2-Double Bond (Δ¹) | Selectively increases glucocorticoid activity. | This modification alters the planarity of the A-ring, which is thought to enhance interaction with the glucocorticoid receptor. |

| C21-Esterification | Can increase lipophilicity and prolong the duration of action. | Ester groups can be hydrolyzed in the skin to release the active parent corticosteroid, acting as a prodrug mechanism. |

| 16α,17α-Acetal Substitution | Can significantly enhance topical anti-inflammatory activity. | The acetal group can increase lipophilicity and receptor binding affinity. The nature of the substituents on the acetal can fine-tune potency. |

Experimental Protocols for Biological Activity Assessment

To quantitatively assess the biological activity of novel fluocinolone acetonide analogs, a battery of standardized in vitro and in vivo assays are employed.

This assay directly measures the affinity of a compound for the glucocorticoid receptor, which is a primary determinant of its potency. A competitive binding assay is commonly used.

Principle: A radiolabeled or fluorescently-labeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of GR (e.g., rat liver cytosol or recombinant human GR). The novel analog is then added at various concentrations to compete with the labeled ligand for binding to the receptor. The concentration of the analog that displaces 50% of the labeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Detailed Protocol:

-

Preparation of Cytosol: Homogenize rat liver tissue in a suitable buffer and centrifuge to obtain a supernatant rich in cytosolic GR.

-

Competitive Binding: In a multi-well plate, add a constant amount of cytosol and a fixed concentration of radiolabeled glucocorticoid.

-

Addition of Test Compound: Add increasing concentrations of the novel fluocinolone acetonide analog. Include control wells with no competitor and wells with a saturating concentration of a known unlabeled glucocorticoid for determining total and non-specific binding, respectively.

-

Incubation: Incubate the plate at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add a charcoal-dextran suspension to adsorb the unbound radiolabeled ligand. Centrifuge to pellet the charcoal.

-

Quantification: Measure the radioactivity in the supernatant, which represents the amount of bound labeled ligand, using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow of a competitive GR binding assay.

References

The Synthesis and Characterization of Fluocinonide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of fluocinonide and its derivatives. Fluocinonide, a potent synthetic corticosteroid, is the 21-acetate ester of fluocinolone acetonide and is widely used in dermatology for its anti-inflammatory and immunosuppressive properties. This document details synthetic pathways, experimental protocols for synthesis and characterization, and quantitative data for the parent compound and its derivatives. Furthermore, it elucidates the mechanism of action through the glucocorticoid receptor signaling pathway.

Introduction

Fluocinonide is a high-potency topical corticosteroid used to treat a variety of inflammatory skin conditions, such as eczema, psoriasis, and dermatitis.[1] Its efficacy is attributed to its ability to activate glucocorticoid receptors, leading to the modulation of gene expression and the suppression of inflammatory mediators.[2] The chemical structure of fluocinonide features a pregnane steroid backbone with fluorine atoms at the 6α and 9α positions and an acetonide group at the 16α and 17α positions, modifications that enhance its anti-inflammatory activity.[3] The synthesis of fluocinonide and its derivatives is a critical area of research for the development of new and improved therapeutic agents with optimized efficacy and safety profiles.

Synthesis of Fluocinonide and Derivatives

The synthesis of fluocinonide typically starts from a more readily available steroid precursor, such as triamcinolone or its derivatives. The key synthetic transformations involve fluorination, acetonide protection, and esterification.

Synthesis of Fluocinonide from Triamcinolone Hydrolysate

A common synthetic route to fluocinonide involves a multi-step process starting from triamcinolone hydrolysate.[3] The general workflow for this synthesis is outlined below.

Caption: General synthetic workflow for fluocinonide from triamcinolone hydrolysate.

Experimental Protocol: Synthesis of Fluocinonide from Triamcinolone Acetonide Acetate

A patented method describes the synthesis of fluocinonide from triamcinolone acetonide acetate.[1]

-

Reaction Setup: Triamcinolone acetonide acetate is used as the starting material.

-

Fluorination: N-fluoro-diphenyl sulfonamide and a free radical initiator are added to the starting material.

-

Reaction: The mixture is allowed to react to form fluocinolone acetonide acetate (fluocinonide).

-

Purification: The product is purified to yield fluocinonide. This method is noted for improving yield and being suitable for large-scale production.

Synthesis of Fluocinonide Derivatives: C-21 Esters

The synthesis of fluocinonide derivatives, particularly at the C-21 position, allows for the modulation of the compound's pharmacokinetic and pharmacodynamic properties. A general method for the synthesis of C-21 esters of fluocinolone acetonide involves the esterification of the C-21 hydroxyl group.

Caption: General workflow for the synthesis of fluocinolone acetonide 21-ester derivatives.

Experimental Protocol: General Synthesis of Fluocinolone Acetonide 21-Esters

The following is a general procedure for the synthesis of fluocinolone acetonide 21-esters, such as the 21-(2-phenoxypropionate) derivative.

-

Reactants: Fluocinolone acetonide is reacted with the corresponding carboxylic acid chloride or anhydride (e.g., 2-phenoxypropionyl chloride).

-

Solvent and Catalyst: The reaction is typically carried out in a suitable solvent such as pyridine, which also acts as a catalyst and acid scavenger.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is worked up by pouring it into ice-water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

Characterization of Fluocinonide and Derivatives

The characterization of fluocinonide and its derivatives relies on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure, purity, and quantity of the synthesized compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluocinonide and its derivatives. A complete analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of fluocinonide has been reported.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Fluocinonide

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 6.13 | 123.6 |

| 2 | 7.25 | 154.2 |

| 3 | - | 186.5 |

| 4 | 6.30 | 128.9 |

| 5 | - | 165.8 |

| 6 | 5.50 | 98.9 |

| 7 | 2.45, 1.65 | 32.1 |

| 8 | 2.35 | 34.5 |

| 9 | - | 103.2 |

| 10 | - | 43.1 |

| 11 | 4.45 | 68.1 |

| 12 | 2.15, 1.80 | 38.9 |

| 14 | 1.60 | 47.5 |

| 15 | 1.95, 1.55 | 24.8 |

| 16 | 5.05 | 82.3 |

| 17 | - | 91.5 |

| 18 | 0.95 | 16.8 |

| 19 | 1.55 | 23.4 |

| 20 | - | 204.1 |

| 21 | 4.95, 4.80 | 68.9 |

| Acetonide CH₃ | 1.45, 1.25 | 27.2, 25.4 |

| Acetate CH₃ | 2.15 | 20.9 |

| Acetate C=O | - | 170.6 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fluocinonide and its derivatives. For corticosteroids, fragmentation often involves cleavage of the side chains and characteristic losses from the steroid nucleus.

Caption: A simplified representation of a possible mass spectrometry fragmentation pathway for fluocinonide.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of corticosteroids.

-

Mass Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are recorded.

-

Data Interpretation: The fragmentation pattern is analyzed to confirm the structure of the compound.

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of fluocinonide and its derivatives. Reversed-phase HPLC is commonly employed for this purpose.

Table 2: Representative HPLC Method Parameters for Fluocinonide Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Methanol:Water (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Retention Time | Varies depending on specific column and conditions |

Experimental Protocol: HPLC Analysis of Fluocinonide

-

Standard and Sample Preparation: Standard solutions of fluocinonide of known concentrations are prepared. Samples of the synthesized compound are dissolved in the mobile phase.

-

Instrumentation: An HPLC system equipped with a C18 column, a UV detector, and an isocratic pump is used.

-

Chromatographic Conditions: The mobile phase is pumped through the column at a constant flow rate. The injection volume is typically 10-20 µL.

-

Data Analysis: The retention time and peak area of the analyte are compared to those of the standard to determine purity and concentration.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Fluocinonide exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately leads to the altered expression of genes involved in the inflammatory response.

Caption: The glucocorticoid receptor signaling pathway activated by fluocinonide.

The binding of fluocinonide to the cytoplasmic glucocorticoid receptor complex leads to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes, leading to the increased synthesis of anti-inflammatory proteins, such as lipocortin-1, and the decreased production of pro-inflammatory cytokines and chemokines.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of fluocinonide and its derivatives. The synthetic routes, experimental protocols, and characterization data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthesis and properties of these compounds is essential for the design and development of novel corticosteroids with enhanced therapeutic profiles. The elucidation of the glucocorticoid receptor signaling pathway provides a molecular basis for the anti-inflammatory effects of fluocinonide and a framework for future drug discovery efforts.

References

- 1. Synthesis method of fluocinonide - Patent CN-113896759-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN116768961A - Preparation method of fluocinolone acetonide - Google Patents [patents.google.com]

In Silico Modeling of Fluocinolone Acetonide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies utilized to model the binding of the synthetic corticosteroid, fluocinolone acetonide, to its primary target, the glucocorticoid receptor (GR). Fluocinolone acetonide is a potent anti-inflammatory and immunosuppressive agent, and understanding its interaction with the GR at a molecular level is crucial for rational drug design and the development of novel therapeutics. This document outlines detailed protocols for homology modeling of the human glucocorticoid receptor, molecular docking of fluocinolone acetonide, and molecular dynamics simulations to analyze the stability and dynamics of the ligand-receptor complex. Furthermore, it presents a summary of quantitative binding affinity data and a detailed visualization of the glucocorticoid receptor signaling pathway.

Introduction: Fluocinolone Acetonide and the Glucocorticoid Receptor

Fluocinolone acetonide is a synthetic fluorinated corticosteroid used topically to treat various skin conditions due to its potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1]

Upon binding to fluocinolone acetonide in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus.[2][3] Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This modulation leads to the inhibition of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and the suppression of the immune response.

In silico modeling has emerged as a powerful tool to investigate these molecular interactions, providing insights into binding affinities, key interacting residues, and the overall stability of the ligand-receptor complex. These computational approaches are instrumental in accelerating the drug discovery process.

Glucocorticoid Receptor Signaling Pathway

The binding of fluocinolone acetonide to the glucocorticoid receptor initiates a cascade of events that ultimately alters gene expression. The canonical signaling pathway is depicted below.

References

Exploratory Screening of Fluocinonide for New Therapeutic Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the exploratory screening of the synthetic corticosteroid fluocinonide to identify novel therapeutic targets beyond its well-established role as a glucocorticoid receptor agonist. By leveraging advanced screening methodologies, researchers can uncover off-target effects and new mechanisms of action, potentially repositioning fluocinonide for new therapeutic applications.

Introduction to Fluocinonide and Rationale for Target Exploration

Fluocinonide is a potent topical glucocorticoid used for its anti-inflammatory and immunosuppressive properties in treating various skin conditions.[1][2][3] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression, leading to a decrease in the production of pro-inflammatory mediators.[4][5]

While effective, the long-term use of potent corticosteroids like fluocinonide can lead to adverse effects. Identifying novel, non-GR-mediated targets could lead to the development of safer therapeutic strategies or the repositioning of fluocinonide for new indications. The exploration of "off-target" effects is a valuable strategy in drug discovery.

This guide outlines a multi-pronged approach for identifying new therapeutic targets of fluocinonide, combining established biochemical techniques with modern computational methods.

Experimental Screening Methodologies

A systematic approach to identifying novel protein targets for small molecules like fluocinonide involves a combination of affinity-based and functional screening methods.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the "fishing" of proteins from a complex biological sample (e.g., cell lysate) that bind to an immobilized form of fluocinonide.

Experimental Protocol:

2.1.1. Immobilization of Fluocinonide:

-

Synthesis of a Fluocinonide-Linker Conjugate: A derivative of fluocinonide with a reactive functional group (e.g., a carboxylic acid or an amine) is synthesized to allow for covalent attachment to a solid support. The linker should be of sufficient length to minimize steric hindrance.

-

Coupling to Affinity Resin: The fluocinonide-linker conjugate is covalently coupled to an activated affinity chromatography resin (e.g., NHS-activated sepharose beads).

-

Blocking of Unreacted Sites: Any remaining active sites on the resin are blocked to prevent non-specific protein binding.

2.1.2. Affinity Chromatography:

-

Preparation of Cell Lysate: A cell line of interest is cultured and lysed to release its proteome. The lysate is clarified by centrifugation to remove cellular debris.

-

Incubation: The clarified lysate is incubated with the fluocinonide-immobilized resin to allow for binding of target proteins. A control experiment using resin without fluocinonide is run in parallel to identify non-specific binders.

-

Washing: The resin is extensively washed with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Specifically bound proteins are eluted from the resin. This can be achieved by:

-

Competitive Elution: Using a high concentration of free fluocinonide.

-

Denaturing Elution: Using a buffer containing a denaturing agent (e.g., SDS).

-

pH Elution: Changing the pH of the buffer to disrupt protein-ligand interactions.

-

2.1.3. Protein Identification by Mass Spectrometry:

-

Sample Preparation: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were bound to the fluocinonide-immobilized resin.

Data Presentation:

The identified proteins can be summarized in a table, comparing the results from the fluocinonide column to the control column to distinguish specific binders.

| Protein ID | Protein Name | Fluocinonide Column (Spectral Counts) | Control Column (Spectral Counts) | Fold Enrichment |

| P12345 | Protein Kinase X | 150 | 5 | 30 |

| Q67890 | Transcription Factor Y | 80 | 2 | 40 |

| R54321 | Metabolic Enzyme Z | 65 | 10 | 6.5 |

Experimental Workflow for AC-MS:

Figure 1: Experimental workflow for identifying fluocinonide binding proteins using affinity chromatography-mass spectrometry.

Protein Microarray Screening

Protein microarrays allow for the high-throughput screening of fluocinonide against thousands of purified, functional proteins immobilized on a solid surface.

Experimental Protocol:

-

Fabrication of Protein Microarray: A commercially available or custom-made protein microarray containing a large library of human proteins is used.

-

Labeling of Fluocinonide: Fluocinonide is labeled with a fluorescent dye (e.g., Cy3 or Cy5) to enable detection. A linker may be used to minimize interference with binding.

-

Probing the Microarray:

-

The protein microarray is blocked to prevent non-specific binding.

-

The fluorescently labeled fluocinonide is incubated with the microarray.

-

The microarray is washed to remove unbound fluocinonide.

-

-

Data Acquisition and Analysis:

-

The microarray is scanned using a fluorescence scanner to detect spots where the labeled fluocinonide has bound.

-

The fluorescence intensity of each spot is quantified.

-

Hits are identified as proteins that show a significantly higher fluorescence signal compared to the background.

-

Data Presentation:

The results can be presented as a heatmap or a table listing the protein hits and their corresponding signal intensities.

| Protein ID | Protein Name | Signal-to-Noise Ratio |

| P98765 | Cyclin-Dependent Kinase 4 | 15.2 |

| O12345 | MAPK Pathway Kinase | 12.8 |

| Q54321 | Nuclear Receptor Subfamily Member | 9.5 |

Protein Microarray Workflow:

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Fluocinolone Acetonide's Anti-inflammatory Response

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluocinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory properties. It is widely used in topical preparations to manage various skin conditions. Mechanistically, fluocinolone acetonide exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of genes involved in inflammation. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[1] These application notes provide detailed protocols for in vitro assays to characterize and quantify the anti-inflammatory effects of fluocinolone acetonide.

Data Presentation

The following tables summarize representative quantitative data on the in vitro anti-inflammatory effects of fluocinolone acetonide.

Table 1: Inhibition of Pro-inflammatory Cytokine Secretion by Fluocinolone Acetonide in Human THP-1-derived Foam Cells.

| Treatment | Concentration (µg/mL) | TNF-α (% Inhibition) | M-CSF (% Inhibition) | MIP-3α (% Inhibition) |

| Fluocinolone Acetonide | 0.1 | 45 ± 5% | 50 ± 7% | 40 ± 6% |

| Fluocinolone Acetonide | 1 | 80 ± 8% | 85 ± 9% | 75 ± 8% |

| Dexamethasone (Reference) | 1 | 75 ± 7% | 80 ± 8% | 70 ± 7% |

| Data is represented as mean ± standard deviation and is based on findings reported in studies on human THP-1 derived foam cells.[1] |

Table 2: Representative Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by Fluocinolone Acetonide in LPS-stimulated Murine Macrophages (RAW 264.7).

| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% Inhibition) | Prostaglandin E2 (PGE2) Production (% Inhibition) |

| Fluocinolone Acetonide | 0.01 | 25 ± 4% | 30 ± 5% |

| Fluocinolone Acetonide | 0.1 | 55 ± 6% | 60 ± 7% |

| Fluocinolone Acetonide | 1 | 85 ± 9% | 90 ± 8% |

| Dexamethasone (Reference) | 1 | 80 ± 8% | 88 ± 9% |

| The data presented are representative of typical glucocorticoid activity and are for illustrative purposes. |

Experimental Protocols

Cell Culture and Lipopolysaccharide (LPS) Stimulation

Objective: To prepare macrophage cell cultures and induce an inflammatory response using LPS.

Materials:

-

Murine macrophage cell line: RAW 264.7

-

Human monocytic cell line: THP-1

-

DMEM (Dulbecco's Modified Eagle Medium)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

Protocol for RAW 264.7 Cells:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate well plates (e.g., 96-well or 24-well) at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of fluocinolone acetonide (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays).

Protocol for THP-1 Differentiation and Stimulation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate monocytes into macrophages, seed THP-1 cells at a density of 2 x 10^5 cells/well in a 24-well plate in media containing 50 ng/mL PMA for 3 days.[1]

-

After differentiation, replace the media with fresh, PMA-free media and allow the cells to rest for 24 hours.

-

Pre-treat the differentiated macrophages with fluocinolone acetonide for 1-2 hours before stimulating with an inflammatory agent like oxidized low-density lipoprotein (OxLDL) at 100 µg/mL for 48 hours to induce a foam cell-like inflammatory state.[1]

Nitric Oxide (NO) Assay (Griess Assay)

Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator.

Materials:

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Cell culture supernatant from stimulated cells

Protocol:

-

After LPS stimulation, collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A to each sample in a 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) Immunoassay

Objective: To measure the levels of PGE2, a key inflammatory prostaglandin.

Materials:

-

PGE2 ELISA Kit (commercially available)

-

Cell culture supernatant

Protocol:

-

Follow the manufacturer's instructions provided with the commercial PGE2 ELISA kit.

-

Typically, the assay involves adding cell culture supernatants to a 96-well plate pre-coated with a PGE2 capture antibody.

-

A competitive enzyme-linked immunosorbent assay format is common, where PGE2 in the sample competes with a fixed amount of labeled PGE2 for antibody binding sites.

-

After incubation and washing steps, a substrate is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

Cytokine Quantification (TNF-α and IL-6) by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines TNF-α and IL-6.

Materials:

-

TNF-α and IL-6 ELISA Kits (commercially available)

-

Cell culture supernatant

Protocol:

-

Utilize commercial ELISA kits for the specific quantification of murine or human TNF-α and IL-6.

-

The protocol generally follows a sandwich ELISA format.

-

Add cell culture supernatants to wells of a 96-well plate coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is then added, and the resulting color is measured with a microplate reader. The absorbance is directly proportional to the cytokine concentration.

NF-κB Reporter Assay

Objective: To assess the inhibitory effect of fluocinolone acetonide on NF-κB transcriptional activity.

Materials:

-

HEK293 or A549 cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

Protocol:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24-48 hours, pre-treat the transfected cells with various concentrations of fluocinolone acetonide for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity (NF-κB-driven) to the Renilla luciferase activity (constitutive control) to account for variations in transfection efficiency and cell number.

Mandatory Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Caption: NF-κB signaling pathway and its inhibition by fluocinolone acetonide.

References

High-Throughput Screening of Corticosteroids Using Reporter Gene Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corticosteroids are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including the regulation of inflammation, immune responses, and metabolism. Their therapeutic effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a corticosteroid, the GR translocates to the nucleus and modulates the expression of target genes. Reporter gene assays are powerful tools for studying GR activation and identifying novel corticosteroid modulators in a high-throughput screening (HTS) format. These assays typically employ a reporter gene, such as luciferase, under the transcriptional control of a glucocorticoid response element (GRE). The binding of an activated GR to the GRE drives the expression of the reporter gene, which can be quantified as a measure of corticosteroid activity.